2-fluoro-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide
Overview
Description
2-fluoro-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core substituted with a fluorine atom, a benzoxazole ring, and a carbamothioyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting 4-methylphenylamine with salicylic acid derivatives under acidic conditions.
Introduction of Fluorine Atom: The fluorine atom is introduced through electrophilic fluorination using reagents such as Selectfluor.
Formation of Carbamothioyl Group: The carbamothioyl group is introduced by reacting the intermediate with thiourea under basic conditions.
Coupling Reaction: The final step involves coupling the synthesized intermediates to form the target compound under controlled temperature and solvent conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the benzoxazole ring using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
2-fluoro-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 2-fluoro-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity through various pathways. For example, it may inhibit enzyme activity by binding to the active site or alter protein-protein interactions by binding to allosteric sites. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-(4-methylphenyl)benzamide
- 2-fluoro-4-methylphenol
- 4-fluoro-N-(2-methylpentan-2-yl)aniline
Uniqueness
Compared to similar compounds, 2-fluoro-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzoxazole ring and the carbamothioyl group enhances its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
2-fluoro-N-[[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O2S/c1-13-6-8-14(9-7-13)21-25-18-12-15(10-11-19(18)28-21)24-22(29)26-20(27)16-4-2-3-5-17(16)23/h2-12H,1H3,(H2,24,26,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBIQSSJXCDZTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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